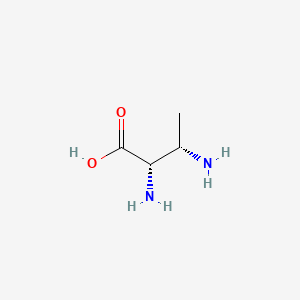![molecular formula C17H18N6O7 B12915167 1-[(4-Nitrophenyl)methyl]guanosine CAS No. 88158-16-1](/img/structure/B12915167.png)
1-[(4-Nitrophenyl)methyl]guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Nitrophenyl)methyl]guanosine is a synthetic derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of a 4-nitrophenylmethyl group attached to the guanosine molecule. The modification enhances its chemical properties, making it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-[(4-Nitrophenyl)methyl]guanosine typically involves the reaction of guanosine with 4-nitrobenzyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Starting Materials: Guanosine and 4-nitrobenzyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dimethylformamide (DMF), at an elevated temperature.
Purification: The product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[(4-Nitrophenyl)methyl]guanosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the nitrobenzyl group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(4-Nitrophenyl)methyl]guanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving nucleosides.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment due to its ability to interfere with nucleoside transporters.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-[(4-Nitrophenyl)methyl]guanosine involves its interaction with nucleoside transporters and enzymes involved in purine metabolism. The compound can inhibit the activity of certain nucleoside transporters, thereby affecting the uptake and utilization of nucleosides in cells. This inhibition can lead to cytotoxic effects in cancer cells, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
1-[(4-Nitrophenyl)methyl]guanosine can be compared with other guanosine derivatives, such as:
2′,3′-Cyclic Guanosine Monophosphate (cGMP): Unlike this compound, cGMP is a cyclic nucleotide involved in intracellular signaling.
5′-Guanosine Monophosphate (GMP): GMP is a monophosphate derivative of guanosine, playing a role in nucleotide metabolism.
Guanosine: The parent compound, guanosine, is a nucleoside involved in various biological processes.
The uniqueness of this compound lies in its modified structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
88158-16-1 |
|---|---|
Fórmula molecular |
C17H18N6O7 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(4-nitrophenyl)methyl]purin-6-one |
InChI |
InChI=1S/C17H18N6O7/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(6-24)30-16)15(27)21(17)5-8-1-3-9(4-2-8)23(28)29/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20)/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
GQLGFYRYRLBQDZ-XNIJJKJLSA-N |
SMILES isomérico |
C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
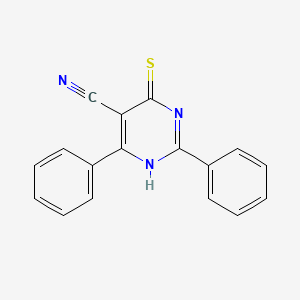
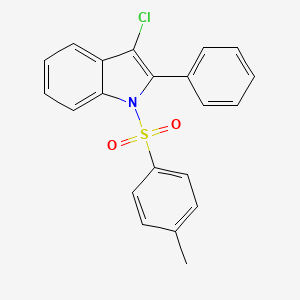
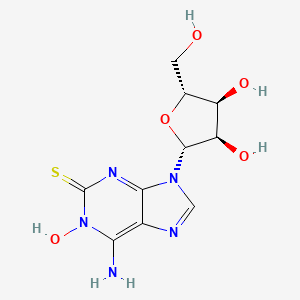
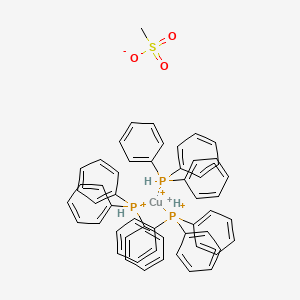
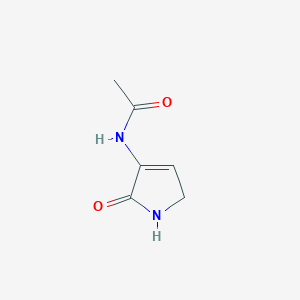
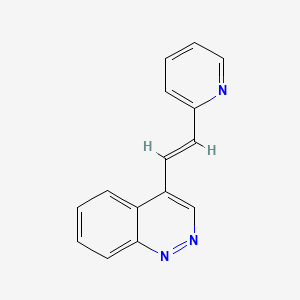
![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-](/img/structure/B12915117.png)
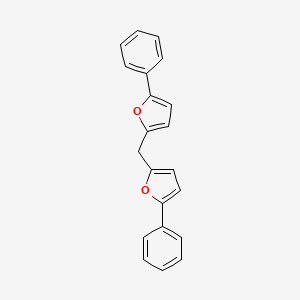
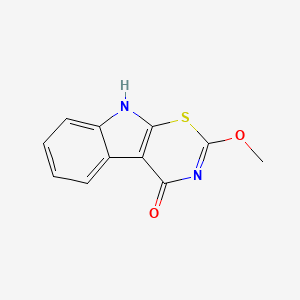
![1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one](/img/structure/B12915146.png)
